molecular formula C10H10O2S4 B1593402 Bis(2-methyl-3-furyl) tetrasulfide CAS No. 28588-76-3

Bis(2-methyl-3-furyl) tetrasulfide

Cat. No. B1593402
CAS RN: 28588-76-3
M. Wt: 290.5 g/mol
InChI Key: WCQMHJWTXQMUQE-UHFFFAOYSA-N
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Description

Bis(2-methyl-3-furyl) tetrasulfide is a chemical compound with the molecular formula C10H10O2S4 . It has an average mass of 290.445 Da and a monoisotopic mass of 289.956360 Da . It is also known by other names such as 3,3’- (1,4-Tetrasulfanediyl)bis (2-methylfuran) and Furan, 3,3’- (1,4-tetrasulfanediyl)bis [2-methyl- .


Molecular Structure Analysis

The molecular structure of Bis(2-methyl-3-furyl) tetrasulfide consists of 10 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 4 sulfur atoms .


Physical And Chemical Properties Analysis

Bis(2-methyl-3-furyl) tetrasulfide has a predicted boiling point of 396.9±52.0 °C and a predicted density of 1.43±0.1 g/cm3 . It has a sulfury, meaty odor at 0.10 % in propylene glycol .

Scientific Research Applications

1. Antiproliferative Effects in Human Leukemia Cells Bis(2-methyl-3-furyl) tetrasulfide has been studied for its antiproliferative effects. It was found that certain sulfur flavors, including Bis(2-methyl-3-furyl) disulfide, induce DNA fragmentation in human leukemia Jurkat cells. These compounds have strong antiproliferative effects, potentially through oxidative stress and caspase-3 activation, suggesting their relevance in cancer research (Zhang et al., 2015).

2. Use in Synthesis of Phosphorothioates Another application is in the synthesis of phosphorothioates, essential in biotechnology and drug development. Bis(3-(triethoxysilyl)propyl)tetrasulfide has been used as a liquid sulfur-transferring agent for converting nucleoside phosphites to phosphorothioates, facilitating automated DNA/RNA synthesizer processes (Hyodo et al., 2005).

3. Catalysis in Organic Synthesis The compound is also involved in catalyzing organic synthesis. For instance, Bis(5-methyl-2-furyl)methanes can be synthesized via the reaction of 2-methylfuran with various aldehydes and ketones, using copper(II) triflate as a catalyst. This process highlights the role of Bis(2-methyl-3-furyl) tetrasulfide derivatives in facilitating organic reactions (Muthyala et al., 2011).

4. Improvement of Rubber Composites In materials science, Bis(3-triethoxysilylpropyl) tetrasulfide is used to enhance the interfacial adhesion between cotton fiber and natural rubber, improving mechanical properties of rubber composites. This application is significant in the development of advanced materials with improved durability and strength (Zeng et al., 2009).

5. Electrochemical Applications Bis(aryl) Tetrasulfides have been explored as cathode materials for rechargeable lithium batteries. These compounds, due to their ability to accept electrons, provide high capacity and energy density, making them promising for future battery technologies (Guo et al., 2017).

6. Synthesis of Heterotrimetallic Complexes It's also involved in the synthesis of complex metal compounds. For instance, the reaction of Bis(2-methyl-3-furyl) disulfide with certain metallic compounds results in the formation of heterotrimetallic Fe(II)–Ni(II)–Fe(II)–thiolate complexes, useful in various chemical applications (Liaw et al., 2001).

7. Corrosion Protection This compound has been studied for its role in corrosion protection, particularly in aluminum alloys. Bis-[3-(triethoxysilyl)propyl]tetrasulfide forms a dense interfacial layer that effectively restricts pit growth and blocks cathodic sites, thus protecting against corrosion (Zhu & Ooij, 2003).

8. Enhancement of Mechanical Properties in Nanocomposites Finally, its use in improving the mechanical properties of nanocomposites, such as styrene-butadiene rubber/butadiene rubber, is notable. The compound aids in increasing curing efficiency and overall performance of these materials (Tian et al., 2018).

Safety And Hazards

Bis(2-methyl-3-furyl) tetrasulfide is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated Bis(2-methyl-3-furyl) tetrasulfide and found no safety concern at current levels of intake when used as a flavoring agent . This suggests potential for its continued use and study in the food industry.

properties

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)tetrasulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S4/c1-7-9(3-5-11-7)13-15-16-14-10-4-6-12-8(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMHJWTXQMUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSSSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182785
Record name Bis(2-methyl-3-furyl) tetrasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; meaty aroma
Record name bis(2-Methyl-3-furyl) tetrasulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

142.00 to 147.00 °C. @ 0.80 mm Hg
Record name Bis(2-methyl-3-furanyl)tetrasulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; slighty soulble in fat, Slightly soluble at room temperature (in ethanol)
Record name bis(2-Methyl-3-furyl) tetrasulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.366-1.378
Record name bis(2-Methyl-3-furyl) tetrasulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1000/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bis(2-methyl-3-furyl) tetrasulfide

CAS RN

28588-76-3
Record name 3,3′-Tetrathiobis[2-methylfuran]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28588-76-3
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Record name Bis(2-methyl-3-furyl) tetrasulfide
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Record name Bis(2-methyl-3-furyl) tetrasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28588-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name BIS(2-METHYL-3-FURYL) TETRASULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DAG9X2ID7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bis(2-methyl-3-furanyl)tetrasulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
25
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
Following a request from the European Commission, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion …
Number of citations: 3 efsa.onlinelibrary.wiley.com
A Mattia, AG Renwick - inchem.org
The Committee evaluated a group of 33 flavouring agents that includes thiofuran and thiofurfuryl derivatives (see Table 1), using the Procedure for the Safety Evaluation of Flavouring …
Number of citations: 2 www.inchem.org
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
G Reineccius - Source Book of Flavors, 1994 - Springer
Chapter 13 Page 1 Chapter 13 Flavoring Ingredients Classified As GRAS By the Flavor Extract Manufacturers Association List No. 41 (Hall and Oser 1970) 3143 2,4-Dimethyl-2-…
Number of citations: 0 link.springer.com
CY Tai, J Yang, CT Ho - Quality Attributes of Muscle Foods, 1999 - Springer
Thiamin (vitamin B 1 ), a sulfur-containing component, is considered a potential precursor for meat flavor. Thiamin can be oxidized to thiochrome in the presence of oxidants or under …
Number of citations: 3 link.springer.com
CY Tai, J Yang, CT Ho - Quality Attributes of Muscle Foods, 2012 - books.google.com
B vitamin, it is also named vitamin B,(Mathews and van Holde, 1990). Thiamin is distributed widely through both the animal and plant worlds. Pork, beef, eggs, fish, cereals, vegetables, …
Number of citations: 0 books.google.com
RV Golovnja, M Rothe - Food/Nahrung, 1980 - Wiley Online Library
Sulfur compounds are generally accepted as being of high importance for sensory perception of meat flavour. The main problems of sulfur compounds' analysis are low flavour …
Number of citations: 46 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
The flavor characteristics of a food are derived mainly from its volatile components. Although the nonvolatiles also play an important role in the flavor of the foodstuff, this role is generally …
Number of citations: 10 books.google.com

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